5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine: is a chemical compound with the molecular formula C8H6F2N2OS and a molecular weight of 216.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoro-6-methoxy-1,3-benzothiazole and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, automated systems, and stringent quality control measures to ensure consistent and efficient production. The use of advanced technologies and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy groups on biological activity and interactions with biomolecules .
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards target proteins, enzymes, or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition, activation, or modulation of specific pathways .
Comparison with Similar Compounds
5,7-Difluoro-6-methoxy-1,3-benzothiazole: Lacks the amine group, which may affect its reactivity and applications.
6-Methoxy-1,3-benzothiazol-2-amine: Lacks the fluorine groups, potentially altering its chemical properties and biological activity.
5,7-Difluoro-1,3-benzothiazol-2-amine: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: The presence of both fluorine and methoxy groups in 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPURUKJIJILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)SC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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